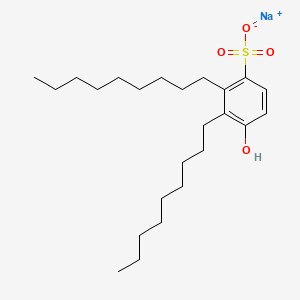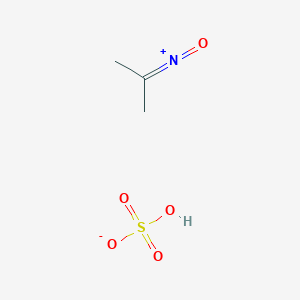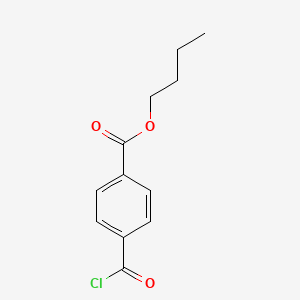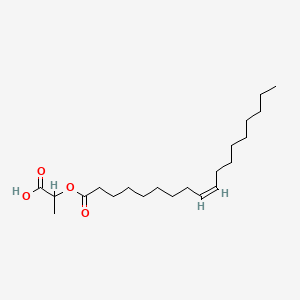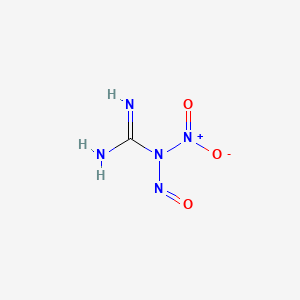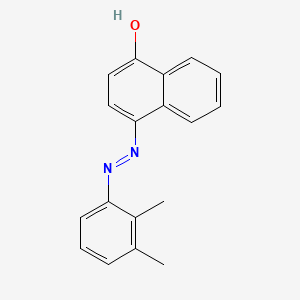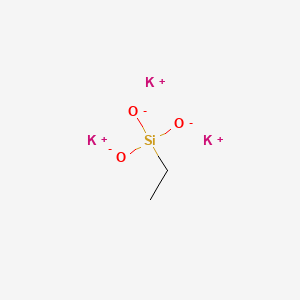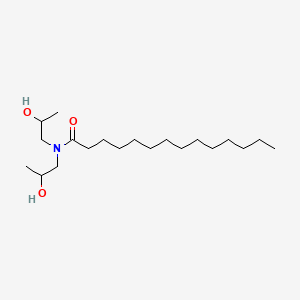
Myristic diisopropanolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristic diisopropanolamide is a fatty acid diethanolamide derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm kernel oil, and coconut oil. This compound is widely used in various industrial applications due to its surfactant properties, which make it an effective emulsifying, foaming, and thickening agent.
準備方法
Synthetic Routes and Reaction Conditions: Myristic diisopropanolamide is typically synthesized through the reaction of myristic acid with diisopropanolamine. The reaction is carried out in a round-bottom glass reaction flask submerged in an oil bath. The flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The reaction mixture is heated to a temperature range of 120-150°C under continuous stirring until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where myristic acid and diisopropanolamine are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or crystallization processes to achieve the required purity levels .
化学反応の分析
Types of Reactions: Myristic diisopropanolamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed:
Oxidation: Formation of myristic acid oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound derivatives
科学的研究の応用
Myristic diisopropanolamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: Employed in the formulation of biological buffers and cell culture media to maintain the stability of biological molecules.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments, due to its emulsifying properties.
Industry: Widely used in the production of personal care products, such as shampoos, conditioners, and lotions, as well as in the formulation of cleaning agents and detergents
作用機序
The mechanism of action of myristic diisopropanolamide involves its ability to reduce the surface tension of liquids, thereby enhancing the mixing and solubility of various components. This property is attributed to its amphiphilic nature, with both hydrophilic and hydrophobic regions. The hydrophilic region interacts with water molecules, while the hydrophobic region interacts with non-polar substances, facilitating the formation of stable emulsions and foams .
類似化合物との比較
Lauric diisopropanolamide: Derived from lauric acid, it has similar surfactant properties but with a shorter carbon chain length.
Palmitic diisopropanolamide: Derived from palmitic acid, it has a longer carbon chain length and slightly different physical properties.
Stearic diisopropanolamide: Derived from stearic acid, it has an even longer carbon chain length and is used in applications requiring higher melting points.
Uniqueness: Myristic diisopropanolamide is unique due to its optimal carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifying and foaming agent in a wide range of applications .
特性
CAS番号 |
16516-36-2 |
|---|---|
分子式 |
C20H41NO3 |
分子量 |
343.5 g/mol |
IUPAC名 |
N,N-bis(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18(2)22)17-19(3)23/h18-19,22-23H,4-17H2,1-3H3 |
InChIキー |
GFAFXDZKLNITDG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


